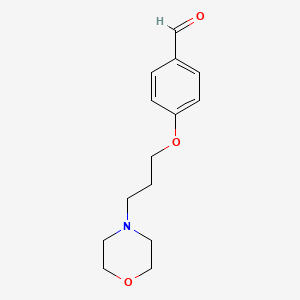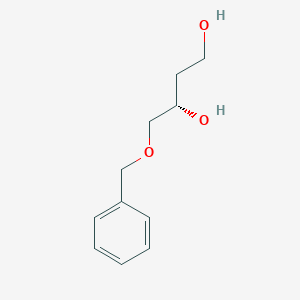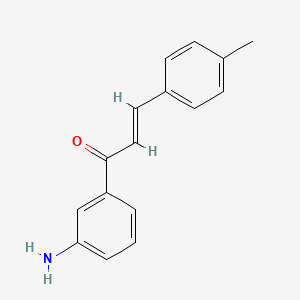
(2E)-1-(3-aminophenyl)-3-(4-methylphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-1-(3-aminophenyl)-3-(4-methylphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C16H15NO and its molecular weight is 237.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antioxidant Activity
A study on 2'-aminochalcone derivatives, including compounds structurally similar to (2E)-1-(3-aminophenyl)-3-(4-methylphenyl)prop-2-en-1-one, revealed their potential antioxidant activity. These compounds were synthesized and characterized using various analytical methods and tested for their free radical scavenging ability and superoxide dismutase mimetic activity. It was found that aminochalcones with hydroxyl functionalities exhibited stronger antioxidant activity (Sulpizio, Roller, Giester, & Rompel, 2016).
Crystal Structures and Computational Studies
Several studies have focused on determining the crystal structures of chalcone derivatives, which include molecules similar to this compound. These studies provide insights into molecular geometry, hydrogen bonding, and other intermolecular interactions, which are crucial for understanding the physical and chemical properties of these compounds (Girisha, Yathirajan, Jasinski, & Glidewell, 2016).
Electrochemical Studies
Research on biphenyl-based compounds, including structures related to this compound, has shown their application in corrosion inhibition. These compounds were investigated for their efficiency against corrosion of mild steel, with the study including electrochemical impedance spectra and adsorption isotherm analysis (Baskar, Gopiraman, Kesavan, Kim, & Subramanian, 2012).
Potential Antiviral Properties
A study on 4′-acetamidechalcones, closely related to this compound, assessed their potential interactions with protein targets in SARS-CoV-2. Through molecular docking assays, it was observed that these chalcones could inhibit the interaction of the virus with host cells and interfere with viral replication, suggesting potential antiviral properties (Almeida-Neto et al., 2020).
Photophysical Properties
The effect of solvent polarity on the photophysical properties of chalcone derivatives has been studied, indicating that compounds like this compound exhibit solvatochromic effects. These effects are due to intramolecular charge transfer interactions, which are significant for understanding the electronic structure and reactivity of these molecules (Kumari, Varghese, George, & Sudhakar, 2017).
Nonlinear Optical Properties
A derivative of this compound, specifically a new chalcone derivative, was investigated for its linear and nonlinear properties using density functional theory. The study highlights the importance of these compounds in applications related to nonlinear optics (Valverde, Osório, Fonseca, & Baseia, 2018).
Propriétés
IUPAC Name |
(E)-1-(3-aminophenyl)-3-(4-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c1-12-5-7-13(8-6-12)9-10-16(18)14-3-2-4-15(17)11-14/h2-11H,17H2,1H3/b10-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFGAKAXMDNIMO-MDZDMXLPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60558330 |
Source


|
| Record name | (2E)-1-(3-Aminophenyl)-3-(4-methylphenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60558330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25870-78-4 |
Source


|
| Record name | (2E)-1-(3-Aminophenyl)-3-(4-methylphenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60558330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

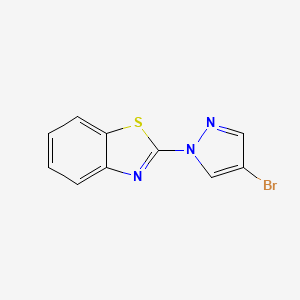
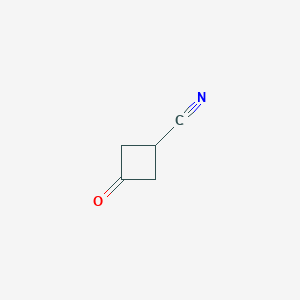

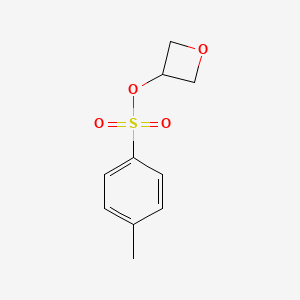
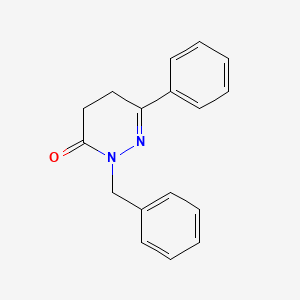
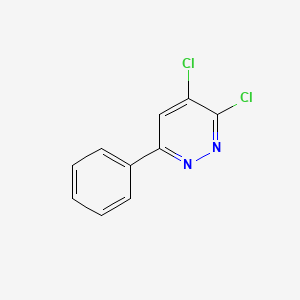



![6,7,8-Trihydroxy-1-(hydroxymethyl)-2-oxa-4-azabicyclo[3.3.1]nonan-3-one](/img/structure/B1316783.png)

